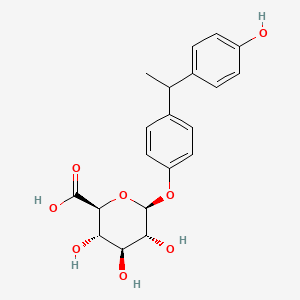

Bisphenol E Mono-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bisphenol E Mono-beta-D-glucuronide is a metabolite of Bisphenol E, a compound structurally similar to Bisphenol A. This compound is formed through the process of glucuronidation, a phase II metabolic reaction where glucuronic acid is added to Bisphenol E, making it more water-soluble and easier to excrete from the body. This compound is of significant interest due to its potential biological and environmental impacts.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol E Mono-beta-D-glucuronide typically involves the enzymatic reaction of Bisphenol E with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction occurs under mild conditions, usually at physiological pH and temperature, to facilitate the transfer of the glucuronic acid moiety to Bisphenol E.

Industrial Production Methods

Industrial production of this compound is less common compared to its synthesis in laboratory settings. the process would likely involve the use of bioreactors containing the necessary enzymes and substrates, with careful control of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Bisphenol E Mono-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions. It may also participate in conjugation reactions with other molecules, enhancing its solubility and excretion.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.

Conjugation: UDPGA and UGT enzymes under physiological conditions.

Major Products Formed

Hydrolysis: Bisphenol E and glucuronic acid.

Conjugation: Various glucuronide conjugates depending on the substrate.

Aplicaciones Científicas De Investigación

Bisphenol E Mono-beta-D-glucuronide is used extensively in scientific research to study the metabolism and excretion of Bisphenol E. It serves as a biomarker for exposure to Bisphenol E and helps in understanding the pharmacokinetics and toxicokinetics of this compound. Additionally, it is used in environmental studies to assess the impact of Bisphenol E on ecosystems and in medical research to investigate its potential endocrine-disrupting effects.

Mecanismo De Acción

Bisphenol E Mono-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of Bisphenol E. It is involved in the detoxification and excretion processes, reducing the bioavailability of Bisphenol E in the body. The molecular targets and pathways include the UDP-glucuronosyltransferase enzymes that facilitate its formation and the transport proteins that aid in its excretion.

Comparación Con Compuestos Similares

Similar Compounds

- Bisphenol A Mono-beta-D-glucuronide

- Bisphenol F Mono-beta-D-glucuronide

- Bisphenol S Mono-beta-D-glucuronide

Uniqueness

Bisphenol E Mono-beta-D-glucuronide is unique due to its specific structure and the particular metabolic pathways it undergoes. Compared to Bisphenol A Mono-beta-D-glucuronide, it may have different affinities for enzymes and transport proteins, leading to variations in its biological effects and excretion rates. Its environmental and biological impacts also differ due to its distinct chemical properties.

Propiedades

Fórmula molecular |

C20H22O8 |

|---|---|

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)ethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H22O8/c1-10(11-2-6-13(21)7-3-11)12-4-8-14(9-5-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h2-10,15-18,20-24H,1H3,(H,25,26)/t10?,15-,16-,17+,18-,20+/m0/s1 |

Clave InChI |

ZLIQHBWCMSGZCU-TYAQDGCWSA-N |

SMILES isomérico |

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES canónico |

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)

![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)